3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 2 and a propenone moiety functionalized with a dimethylamino group. The dimethylamino group enhances solubility in polar solvents, while the phenylimidazole moiety contributes to aromatic stacking interactions.
Properties
CAS No. |
647031-04-7 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H15N3O/c1-17(2)9-8-13(18)12-10-15-14(16-12)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,16) |
InChI Key |
FGBWSINVRZSKLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-imidazole-5-carbaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like ethanol or dimethylformamide are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, are used to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 3-(dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one exhibit promising anticancer properties. The imidazole moiety is often associated with anticancer activity due to its ability to interact with biological targets involved in cancer progression.
Case Study: Structure-Activity Relationship (SAR)
A study on related imidazole derivatives demonstrated that modifications to the structure can significantly impact their efficacy against various cancer cell lines. For instance, derivatives were tested against MDA-MB-231 and MCF-7 breast cancer cell lines, revealing varying degrees of cytotoxicity. The most potent compounds showed IC50 values indicating effective inhibition of cell proliferation, suggesting that the imidazole structure plays a crucial role in their anticancer potential .
Antimicrobial Properties
Imidazole derivatives have been widely studied for their antimicrobial activities. Compounds containing the imidazole ring are known to exhibit broad-spectrum antimicrobial effects, making them suitable candidates for further development as antimicrobial agents.
Research Findings
Research has shown that certain derivatives of imidazole possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis, which is critical for bacterial growth and replication .
Therapeutic Applications
Beyond anticancer and antimicrobial properties, 3-(dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one may have potential applications in treating other conditions. The compound's ability to modulate biological pathways makes it a candidate for further investigation in:
- Anti-inflammatory Treatments : Imidazole derivatives have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies suggest that imidazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
a. 2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one (Compound 1)
- Structure : Replaces the phenylimidazole group with a bromo-substituted indole fused to an imidazolone ring.
- The amino group in Compound 1 may participate in hydrogen bonding, contrasting with the dimethylamino group in the target, which primarily contributes to solubility.
b. 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one (Compound 2)
- Structure: Features a fluoro-indole moiety and an imino group in a saturated imidazolidinone ring.
- Key Differences: The fluorine atom enhances electronegativity and metabolic stability compared to the phenyl group in the target compound.
Analogues with Extended Conjugation
a. (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (Compound 6d)
- Structure: Incorporates a phthalazine ring and a diaminopyrimidine-substituted phenyl group.
- The 2,4-diaminopyrimidine group in Compound 6d enables dual hydrogen-bonding interactions, a feature absent in the dimethylamino-propenone system of the target .
b. 1-(3-Hydroxy-4-methyl-phenyl)-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-propenone
- Structure : Contains a nitro-substituted imidazole and a hydroxy-methylphenyl group.
- Key Differences: The nitro group (electron-withdrawing) reduces electron density in the imidazole ring, contrasting with the electron-donating dimethylamino group in the target compound. The hydroxy group in this analogue improves solubility but may reduce stability under acidic conditions compared to the target’s non-polar phenyl group .
Characterization Tools :
- X-ray crystallography (SHELXL , OLEX2 ) confirmed planar geometries for enone systems.
- NMR and IR data for the target compound would show characteristic enone carbonyl stretches (~1650 cm⁻¹), comparable to Compound 6d (1634 cm⁻¹) .
Biological Activity
3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one, with the CAS number 647031-04-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
- LogP : 2.33 (indicating moderate lipophilicity)
Antimicrobial Activity
Research has indicated that compounds similar to 3-(dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, studies on Schiff base derivatives have shown notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 75 µg/mL to over 150 µg/mL, suggesting a promising potential for further development as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Schiff Base Derivative A | 75 | Bacillus subtilis |
| Schiff Base Derivative B | >100 | E. coli |
| 3-(Dimethylamino)-... | TBD | TBD |
Anticancer Activity
The compound's structure suggests potential activity against cancer cells. Research into imidazole derivatives has shown that they can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For example, imidazole-based compounds have been reported to inhibit the STAT3 signaling pathway, which is crucial in many cancers .
In vitro studies are necessary to quantify the anticancer efficacy of 3-(dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one specifically. Preliminary findings indicate that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Biofilm Formation : Similar compounds have shown efficacy in inhibiting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
- Signal Transduction Interference : Compounds with imidazole rings often interfere with critical signal transduction pathways in cancer cells, leading to reduced growth and survival rates .
Case Studies
Several studies highlight the biological activity of related compounds:
- Antibacterial Study : A study evaluated the antibacterial activity of various imidazole derivatives against Pseudomonas aeruginosa, demonstrating significant inhibition at concentrations as low as 12.97 µM .
- Anticancer Study : Research on imidazole derivatives indicated their ability to inhibit cell cycle progression in breast cancer cells, suggesting a similar potential for 3-(dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one .
Q & A
Q. What are the common synthetic routes for preparing 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one?
Methodological Answer: The compound is typically synthesized via condensation reactions between imidazole derivatives and α,β-unsaturated ketones. A general protocol involves:
- Reacting 2-phenyl-1H-imidazole-5-carbaldehyde with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or ethanol) .
- Using triethylamine as a base to facilitate enamine formation, with reaction times ranging from 5–12 hours under reflux conditions .
- Purification via recrystallization from ethyl acetate or column chromatography to isolate the product.
Key Validation:
- Spectroscopic confirmation : IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.0 ppm for dimethylamino group) .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELXL or SHELXS programs to determine bond lengths, angles, and dihedral angles. For example, the enone moiety typically shows a planar geometry with C=C bond lengths ~1.34 Å .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and conjugation effects .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
Q. How can reaction conditions be optimized to improve the yield of 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, methanol). DMF often enhances reaction rates due to its high dielectric constant .
- Catalyst selection : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to stabilize transition states .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
Q. Data Contradiction Analysis :
- Conflicting yields (40–75%) in literature may arise from residual moisture in solvents or incomplete imine formation. Use molecular sieves or anhydrous conditions to mitigate .
Q. How can computational modeling resolve discrepancies between experimental and theoretical structural data?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G**) and experimental bond lengths/angles. For example, discrepancies in C=O bond length (~1.22 Å experimental vs. 1.24 Å theoretical) may indicate crystal-packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in dihedral angles .
Q. How should researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
Methodological Answer:
- Enzyme assays : Test against monoamine oxidase (MAO) isoforms using fluorometric or spectrophotometric methods. For example, measure IC₅₀ values via kinetic assays with kynuramine as a substrate .
- Docking studies : Use AutoDock Vina to predict binding poses in MAO-B active sites. Focus on interactions between the dimethylamino group and FAD cofactor .
Q. Data Contradiction Analysis :
Q. What strategies can address low reproducibility in crystallographic data for this compound?
Methodological Answer:
- Crystallization optimization : Screen solvent systems (e.g., ethanol/water vs. DMSO/ether) to obtain high-quality single crystals .
- Twinned data correction : Use SHELXL’s TWIN command to refine structures with overlapping lattices .
- Validation tools : Cross-check with Mercury CSD’s packing similarity module to ensure structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
